Impurity Identity Differentiation: Mosapride Citrate Process-Related Impurity Versus Generic Morpholine Building Blocks
N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide (CAS 112913-94-7) is formally classified and documented as a process-related impurity of Mosapride Citrate, whereas generic morpholine acetamides such as N-(morpholin-2-ylmethyl)acetamide (CAS 112913-95-8) lack this specific impurity identity designation . Regulatory guidance (ICH Q3A/Q3B) and pharmacopoeial monographs require impurity reference standards with exact CAS registry identity for analytical method validation and batch release testing; the target compound meets this criterion while non-designated analogs do not .
| Evidence Dimension | Regulatory Identity Designation (Impurity Classification) |
|---|---|
| Target Compound Data | Designated Mosapride Citrate process-related impurity; CAS 112913-94-7 |
| Comparator Or Baseline | N-(Morpholin-2-ylmethyl)acetamide (CAS 112913-95-8) — No impurity designation for Mosapride |
| Quantified Difference | Binary: Designated impurity vs. non-designated analog |
| Conditions | Regulatory/Pharmacopoeial impurity classification framework |
Why This Matters
Procurement of the exact CAS-designated impurity reference standard is mandatory for regulatory-compliant analytical method validation and batch release testing of Mosapride Citrate drug substance and finished product.
